![molecular formula C15H14O5 B1209750 beta-Pyrufuran CAS No. 88256-04-6](/img/structure/B1209750.png)
beta-Pyrufuran
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Overview
Description
Beta-Pyrufuran, also known as B-pyrufuran, belongs to the class of organic compounds known as dibenzofurans. Dibenzofurans are compounds containing a dibenzofuran moiety, which consists of two benzene rings fused to a central furan ring. Beta-Pyrufuran is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, Beta-pyrufuran is primarily located in the membrane (predicted from logP). Outside of the human body, Beta-pyrufuran can be found in pear and pomes. This makes Beta-pyrufuran a potential biomarker for the consumption of these food products.
Beta-pyrufuran is a member of dibenzofurans.
Scientific Research Applications
Antifungal Properties : Beta-Pyrufuran has been identified as an antifungal compound isolated from Pyrus communis L. wood infected with Chondrostereum purpureum. It is one of the dibenzofurans, specifically identified as 1,2,4-trimethoxydibenzofuran-3-ol, exhibiting antifungal activities (Kemp, Burden, & Loeffler, 1983).
Chemical Synthesis and Structure Determination : The structure of beta-Pyrufuran has been thoroughly investigated, and its synthesis through cyclisation of corresponding trimethoxydiphenyl ethers and subsequent oxidation has been achieved. This research provides foundational knowledge for further exploration of beta-Pyrufuran's potential applications (Kemp, Burden, & Loeffler, 1983).
Analytical Chemistry Applications : While not directly involving beta-Pyrufuran, related research in analytical chemistry, such as studies on micellar enhanced ultrafiltration of phenolic derivatives, might provide insights into methodologies that can be applied for isolating and studying compounds like beta-Pyrufuran (Purkait, Dasgupta, & De, 2005).
Broad Chemical Research : Research in areas such as the synthesis of chalcogen-containing aminoazines, although not directly linked to beta-Pyrufuran, indicates ongoing interest and advancement in the field of chemical synthesis and compound analysis. Such research could potentially inform future studies on beta-Pyrufuran (Shestopalov et al., 1987).
properties
CAS RN |
88256-04-6 |
---|---|
Product Name |
beta-Pyrufuran |
Molecular Formula |
C15H14O5 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
1,2,4-trimethoxydibenzofuran-3-ol |
InChI |
InChI=1S/C15H14O5/c1-17-12-10-8-6-4-5-7-9(8)20-13(10)15(19-3)11(16)14(12)18-2/h4-7,16H,1-3H3 |
InChI Key |
XLCIGBDZQKRLPH-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C2=C1C3=CC=CC=C3O2)OC)O)OC |
Canonical SMILES |
COC1=C(C(=C(C2=C1C3=CC=CC=C3O2)OC)O)OC |
Other CAS RN |
88256-04-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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